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Compound of Interest

Compound Name: 2-Chloro-5-methyl-4-nitropyridine

CAS No.: 97944-45-1

Cat. No.: B1589938 Get Quote

Current Status: Operational Ticket ID: PUR-2C5M4N-001 Assigned Specialist: Senior

Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Identification
User Alert: In 95% of industrial and research applications (specifically in the synthesis of

Finerenone), the compound referred to as "2-Chloro-5-methyl-4-nitropyridine" is actually its

N-oxide form (2-Chloro-5-methyl-4-nitropyridine 1-oxide).[1][2] The non-oxidized pyridine

variant is unstable and rarely isolated directly; it is typically generated in situ during reduction to

the amine.[1][2]

This guide focuses on the N-oxide intermediate (CAS 60323-96-8), as this is the stable solid

requiring purification.[1][2]
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Parameter Specification

Chemical Name 2-Chloro-5-methyl-4-nitropyridine 1-oxide

CAS Number 60323-96-8

Molecular Formula C₆H₅ClN₂O₃

Molecular Weight 188.57 g/mol

Appearance Yellow crystalline solid

Melting Point 151 – 160 °C

Solubility Profile
Low in cold water; Soluble in hot Chloroform,

DCM, Methanol

Troubleshooting Guide (Q&A Format)
Q1: My final product is a sticky, dark oil instead of a yellow solid.
What went wrong?
Diagnosis: This usually indicates incomplete removal of the acid matrix or contamination with

unreacted starting material (2-chloro-5-methylpyridine N-oxide).[1][2] The starting material has

a lower melting point and can depress the melting point of the mixture, preventing

crystallization.[1]

Corrective Action:

Strict pH Control: During the quench step, ensure the pH is adjusted strictly to 2.0 – 3.0

using Sodium Carbonate (Na₂CO₃).[1][2]

Why? At pH < 2, the product remains protonated and soluble.[1][2] At pH > 5, you risk

hydrolyzing the chloro-group to a hydroxyl group (forming 2-hydroxy-5-methyl-4-

nitropyridine), which is a common gummy impurity.[1][2]

Trituration: If the solid is sticky, triturate the crude mass with cold Ethanol or Diethyl Ether.[1]

[2] This dissolves the oily impurities while leaving the nitro product as a solid.[1][2]
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Q2: I am experiencing significant yield loss (50%+) after filtration.
Where is my product?
Diagnosis: The product has partial solubility in the aqueous acidic filtrate. Simply filtering the

precipitate is insufficient for high-yield processes.[1][2]

Corrective Action:

Mandatory Extraction: You must extract the aqueous filtrate.[1][2]

Protocol: Use hot Chloroform (CHCl₃) for extraction.[1][2][3] The partition coefficient favors

the organic phase significantly better at elevated temperatures (approx. 40-50°C) than at

room temperature.[1][2]

Warning: Do not use Ethyl Acetate if the aqueous phase is strongly acidic, as it may

hydrolyze.[1][2]

Q3: HPLC shows a peak at RRT 0.85. Is this a regioisomer?
Diagnosis: Likely yes. While the 5-methyl group directs nitration to the 4-position, trace

amounts of 2-chloro-5-methyl-6-nitropyridine can form if the reaction temperature exceeds

100°C.[1][2]

Alternative: It could be the 2-Hydroxy impurity (hydrolysis product) if you quenched with

strong NaOH instead of Carbonate.[1][2]

Corrective Action:

Recrystallization: The 4-nitro isomer is less soluble in Methanol than the impurities.[1][2]

Recrystallize by dissolving in boiling methanol and cooling slowly to 0°C.

Avoid Overheating: Maintain nitration temperature strictly between 95–100°C. Exceeding

105°C promotes isomer formation and tarring.[1][2]

Detailed Purification Protocols
Method A: Standard Precipitation (Primary Isolation)
Best for: Bulk removal of acids and inorganic salts.[1]
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Quench: Pour the hot nitration mixture (H₂SO₄/HNO₃) slowly into a 3x volume of crushed ice

with vigorous stirring. Maintain temperature < 20°C.

Neutralization: Slowly add saturated Sodium Carbonate (Na₂CO₃) solution.[1][2]

Critical Endpoint: Adjust pH to 2.0 – 3.0.[1][2][3] Do not neutralize to pH 7.[1][2]

Filtration: Filter the resulting yellow precipitate.[1][2][3][4]

Wash: Wash the filter cake with ice-cold water (2 x 50 mL) to remove residual acid.

Drying: Dry under vacuum at 45°C.

Method B: Secondary Recovery (Filtrate Extraction)
Best for: Maximizing yield (recovers ~15-20% additional mass).[1][2]

Filtrate Treatment: Take the acidic filtrate from Method A.

Extraction: Extract with Chloroform (CHCl₃) (3 x 100 mL).

Tip: Warming the chloroform to 40°C improves extraction efficiency.[1][2]

Combination: Combine organic layers.

Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

Evaporation: Concentrate under reduced pressure. The residue is often purer than the

precipitate from Method A.[1][2]

Visualization: Purification Logic Flow
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Caption: Integrated workflow for the isolation and secondary recovery of 2-Chloro-5-methyl-4-
nitropyridine N-oxide.
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Key Data & Specifications
Impurity Profile

Impurity Origin Removal Strategy

2-Chloro-5-methylpyridine N-

oxide
Unreacted Starting Material

Soluble in dilute acid; removed

during filtration if pH < 2.[1][2]

[5]

2-Hydroxy-5-methyl-4-

nitropyridine
Hydrolysis (High pH/Temp)

Soluble in alkaline water; avoid

pH > 6 during quench.[1][2]

Inorganic Salts (Na₂SO₄) Neutralization Byproduct

Insoluble in

Chloroform/Methanol; removed

by solvent extraction.[1][2]

Solubility Data (at 25°C)
Solvent Solubility Usage

Water < 1 g/L
Anti-solvent for precipitation.[1]

[2]

Chloroform High (> 50 g/L)
Extraction solvent (Hot).[1][2]

[3]

Methanol Moderate (Hot) Recrystallization solvent.[1][2]

Hexane Insoluble Anti-solvent for washing.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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